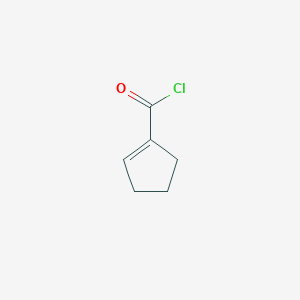
2-(Boc-amino)ethanethiol
Descripción general
Descripción
2-(Boc-amino)etanotiol: , también conocido como carbamato de tert-butilo N-(2-mercaptoetil), es un compuesto con la fórmula molecular C7H15NO2S. Es un reactivo de reticulación utilizado en diversas síntesis orgánicas. El compuesto se caracteriza por la presencia de un grupo tiol y un grupo amina protegido con Boc, lo que lo convierte en un intermedio versátil en reacciones químicas .
Mecanismo De Acción
El mecanismo de acción del 2-(Boc-amino)etanotiol implica su capacidad de introducir grupos funcionales de amina mediante reacciones de química de clic tiol-eno. El grupo tiol reacciona con alquenos o alquinos para formar enlaces tioéter estables, mientras que el grupo amina protegido con Boc se puede desproteger en condiciones ácidas para revelar la amina libre . Esta doble funcionalidad permite la modificación precisa de superficies y moléculas.
Análisis Bioquímico
Biochemical Properties
2-(Boc-amino)ethanethiol plays a significant role in biochemical reactions. It is a bifunctional cross-linker that can be used in the synthesis of bifunctional azobenzene glycoconjugates .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role in the surface functionalization of cross-linked polymer films
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a bifunctional cross-linker. It participates in the thiol-ene reaction to achieve amine functionalization of polyglobalide (PGI) . This involves binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El 2-(Boc-amino)etanotiol se puede sintetizar mediante la reacción de carbamato de tert-butilo con 2-bromoetanotiol en condiciones básicas. La reacción generalmente implica el uso de una base como hidruro de sodio o carbonato de potasio para facilitar la reacción de sustitución nucleófila .
Métodos de producción industrial: La producción industrial de 2-(Boc-amino)etanotiol sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores automatizados y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El compuesto se purifica luego mediante destilación o recristalización .
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El 2-(Boc-amino)etanotiol puede sufrir reacciones de oxidación para formar disulfuros.
Reducción: El compuesto se puede reducir para formar el tiol correspondiente.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno, yodo y otros agentes oxidantes.
Reducción: Ditiotreitol, tris(2-carboxietil)fosfina.
Sustitución: Haluros de alquilo, cloruros de acilo.
Productos principales:
Oxidación: Disulfuros.
Reducción: Tiol correspondiente.
Sustitución: Tioéteres, tioésteres.
Aplicaciones Científicas De Investigación
El 2-(Boc-amino)etanotiol tiene una amplia gama de aplicaciones en la investigación científica:
Comparación Con Compuestos Similares
Compuestos similares:
- Carbamato de tert-butilo N-(2-mercaptoetil)
- Carbamato de tert-butilo N-(2-sulfanietil)
- Ácido carbámico, N-(2-mercaptoetil)-, éster 1,1-dimetiletílico
Comparación: El 2-(Boc-amino)etanotiol es único debido a su combinación de un grupo tiol y un grupo amina protegido con Boc. Esta doble funcionalidad permite aplicaciones versátiles tanto en síntesis orgánica como en bioconjugación. Los compuestos similares pueden poseer un grupo tiol o un grupo amina, pero no ambos, lo que limita su gama de aplicaciones .
Propiedades
IUPAC Name |
tert-butyl N-(2-sulfanylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c1-7(2,3)10-6(9)8-4-5-11/h11H,4-5H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJJCZSHYJNRPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50986668 | |
| Record name | tert-Butyl hydrogen (2-sulfanylethyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50986668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67385-09-5 | |
| Record name | N-(tert-Butoxycarbonyl)-2-aminoethanethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067385095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl hydrogen (2-sulfanylethyl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50986668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Boc-amino)ethanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of 2-(Boc-amino)ethanethiol in material science?
A1: this compound is frequently employed in material science for its ability to introduce protected amine functionalities. For instance, it can be used to modify polymers via thiol-ene click chemistry. [, , ] This approach allows researchers to create functional films [] and cationic polymers containing amino groups. [] Specifically, this compound can be grafted onto poly(globalide) surfaces, followed by deprotection to achieve surface amine functionalization. [] This technique provides a pathway for further conjugation, demonstrated by the reaction of surface amino groups with fluorescein isothiocyanate (FITC). []
Q2: How does this compound contribute to the synthesis of nanomaterials?
A2: this compound plays a role in synthesizing block copolymers (BCPs) used in nanolithography. [] By modifying polystyrene-block-poly(1,2-butadiene) (PS-b-PB) with this compound, researchers can create cylinder-forming A-block-(B-random-C) BCPs. [] This modification impacts the Flory-Huggins parameters (χ) of the BCPs while maintaining equal surface energy between the blocks, crucial for forming perpendicular nanodomains via thermal annealing. []
Q3: Can this compound be utilized in the development of drug delivery systems?
A3: Yes, this compound has shown promise in constructing pH-sensitive polymers for drug delivery applications. [] Researchers have utilized this compound in a click reaction with poly (γ-allyl-ʟ-glutamate) to create a rapid pH-responsive polymer (PAMT). [] This zwitterionic, biodegradable polymer can shield positively charged nanoparticles at physiological pH and undergoes rapid charge conversion in acidic environments, making it potentially suitable for targeted drug delivery to tumors. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














